molecular formula C22H21N3O4S B2627529 Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-05-3

Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2627529
CAS No.: 478065-05-3
M. Wt: 423.49
InChI Key: PQXUXTRUEFFEMJ-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, phenoxy, and methylsulfanyl groups, as well as a 4-methylbenzoyl amide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactionsThe final step involves the formation of the amide bond with 4-methylbenzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Ethyl 4-{3-[(4-bromobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 4-[3-[(4-methylbenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-4-28-21(27)18-13-23-22(30-3)25-20(18)29-17-7-5-6-16(12-17)24-19(26)15-10-8-14(2)9-11-15/h5-13H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXUXTRUEFFEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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